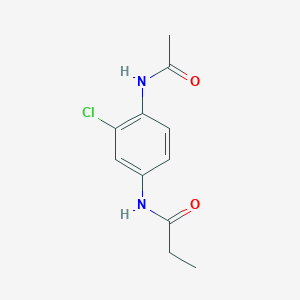
N-(4-acetamido-3-chlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamido-3-chlorophenyl)propanamide, also known as chloroquine, is a synthetic drug that was initially developed for the treatment of malaria. It is a member of the 4-aminoquinoline family of compounds and has been used extensively for the prophylaxis and treatment of malaria since the 1940s. However, recent research has shown that chloroquine has potential applications in other areas of medicine, including cancer treatment and autoimmune diseases.
Mécanisme D'action
The exact mechanism of action of N-(4-acetamido-3-chlorophenyl)propanamide is not fully understood. However, it is known to accumulate in the lysosomes of cells, where it interferes with the pH balance and disrupts the normal functioning of the lysosomal enzymes. This disruption leads to the accumulation of undigested material in the lysosomes, which can be toxic to the cell.
Biochemical and Physiological Effects
Chloroquine has been shown to have a range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, which may be beneficial in the treatment of autoimmune diseases. It can also inhibit the activity of certain enzymes, such as phospholipase A2 and phospholipase C, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
Chloroquine has several advantages as a laboratory reagent. It is readily available, relatively inexpensive, and has a long history of use in both clinical and research settings. However, it also has some limitations. Chloroquine can be toxic to cells at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.
Orientations Futures
There are several areas of research that could benefit from further study of N-(4-acetamido-3-chlorophenyl)propanamide. One potential application is in the treatment of cancer. Chloroquine has been shown to inhibit autophagy, a process by which cells recycle damaged or unwanted components. This inhibition can lead to the accumulation of toxic materials in cancer cells, which can induce cell death. Chloroquine has also been shown to sensitize cancer cells to certain chemotherapeutic agents, which may improve the efficacy of these treatments.
Another potential application is in the treatment of viral infections. Chloroquine has been shown to inhibit the replication of several viruses, including SARS-CoV-2, the virus that causes COVID-19. This inhibition may be due to the ability of N-(4-acetamido-3-chlorophenyl)propanamide to interfere with the pH balance of the endosomes, which are involved in the entry of the virus into the cell.
Conclusion
N-(4-acetamido-3-chlorophenyl)propanamide, or N-(4-acetamido-3-chlorophenyl)propanamide, is a synthetic drug that has been used extensively for the prophylaxis and treatment of malaria. However, recent research has shown that it has potential applications in other areas of medicine, including cancer treatment and autoimmune diseases. Further research is needed to fully understand the mechanisms of action of N-(4-acetamido-3-chlorophenyl)propanamide and its potential applications in these areas.
Méthodes De Synthèse
Chloroquine can be synthesized through a multistep process that involves the reaction of 4,7-dichloroquinoline with ethyl 4-aminobutyrate and subsequent acetylation of the resulting amine. The final product is obtained through hydrolysis of the acetamide group.
Applications De Recherche Scientifique
Chloroquine has been extensively studied for its antimalarial properties. It is known to inhibit the growth and replication of the malaria parasite by interfering with the parasite's ability to digest hemoglobin. Chloroquine has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-11(16)14-8-4-5-10(9(12)6-8)13-7(2)15/h4-6H,3H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFXVUMXISVEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-chlorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

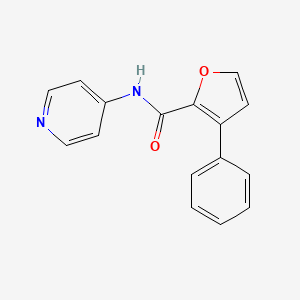
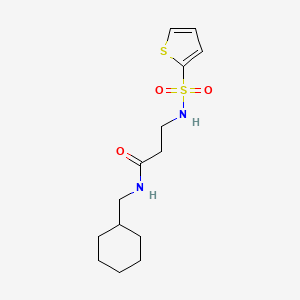
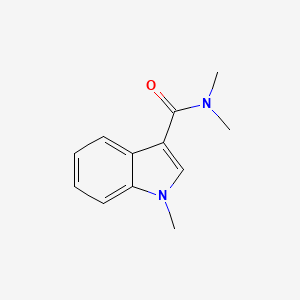
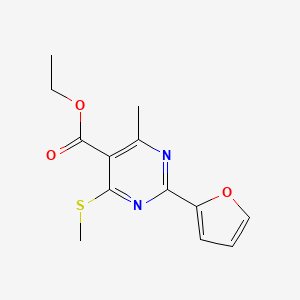
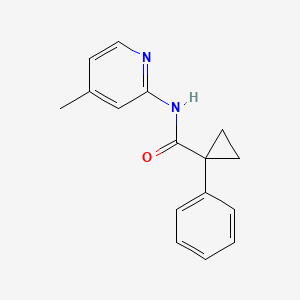
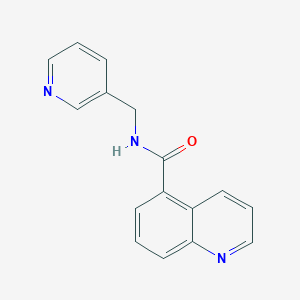
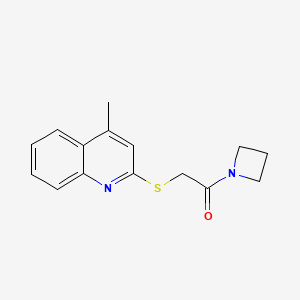
![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)
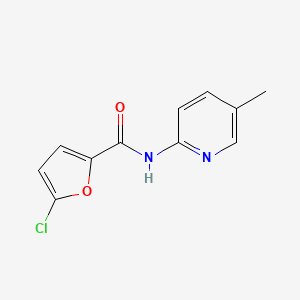
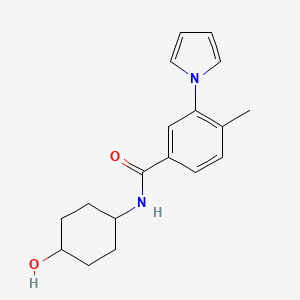
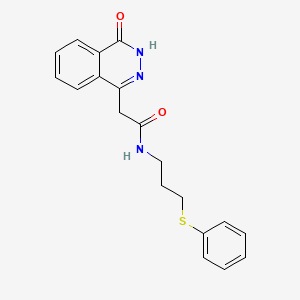
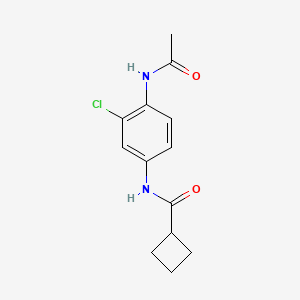
![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)